molecular formula C18H17ClN2O2 B2983118 3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide CAS No. 1203307-95-2

3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide

Cat. No.: B2983118
CAS No.: 1203307-95-2
M. Wt: 328.8
InChI Key: HWNMRDUHVDKMHQ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide are currently unknown. This compound is a derivative of benzamide , which is a simple amide derivative of benzoic acid . The specific targets of benzamide derivatives can vary widely depending on the specific functional groups present in the molecule.

Mode of Action

Benzamide derivatives often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The presence of the chloro and cyclobutanecarboxamido groups may influence the compound’s interaction with its targets.

Biochemical Pathways

Benzamide derivatives can participate in a variety of biochemical reactions, including nucleophilic substitution and oxidation . The presence of the chloro and cyclobutanecarboxamido groups may influence which pathways are affected.

Pharmacokinetics

Amides, a class of compounds to which this compound belongs, are known to be solids at room temperature This suggests that the compound may have low bioavailability if administered orally

Properties

IUPAC Name

3-chloro-N-[2-(cyclobutanecarbonylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-14-8-4-7-13(11-14)18(23)21-16-10-2-1-9-15(16)20-17(22)12-5-3-6-12/h1-2,4,7-12H,3,5-6H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNMRDUHVDKMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.